molecular formula C18H18BrN3O2S2 B11652415 4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole

4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole

Cat. No.: B11652415
M. Wt: 452.4 g/mol
InChI Key: ZWAVTAQNYZISFS-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole: is a chemical compound with the following IUPAC name: 4-[(4-benzyl-1-piperidinyl)sulfonyl]aniline . Its molecular formula is C₁₈H₂₂N₂O₂S , and its molecular weight is approximately 330.45 g/mol . This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of a sulfonyl group onto aniline. One common method is the reaction of 4-hydroxybenzenesulfonyl chloride with N-benzylpiperidine in the presence of a base. The resulting compound is then brominated to yield the final product.

Reaction Conditions:

    Sulfonylation: The reaction typically occurs at room temperature (RT) using a suitable solvent (e.g., dichloromethane or acetonitrile).

    Bromination: Bromination can be carried out using N-bromosuccinimide (NBS) or other brominating agents.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the benzyl or piperidine positions.

    Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.

Common Reagents and Conditions:

    Sulfonylation: 4-hydroxybenzenesulfonyl chloride, base (e.g., triethylamine).

    Bromination: N-bromosuccinimide (NBS), inert solvent (e.g., chloroform).

Major Products: The major product of the sulfonylation reaction is 4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline .

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.

    Materials Science: Its unique properties could contribute to the development of functional materials.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C18H18BrN3O2S2

Molecular Weight

452.4 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)sulfonyl-4-bromo-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H18BrN3O2S2/c19-15-6-7-16(18-17(15)20-25-21-18)26(23,24)22-10-8-14(9-11-22)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2

InChI Key

ZWAVTAQNYZISFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NSN=C34)Br

Origin of Product

United States

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